Repaglinide is a non-sulfonylurea hypoglycemic agent [ [] https://www.semanticscholar.org/paper/53bf5cd9c7a1380fc55a4c17d8aa5e3da0f8b4ea ] belonging to the meglitinide class of drugs [ [] https://www.semanticscholar.org/paper/008f20febea9ed725363a4b4c82a23358fa83093 ]. It is classified as a prandial glucose regulator, designed to normalize mealtime glucose excursions [ [] https://www.semanticscholar.org/paper/023928d400f7d15c1832a7c75ae599dcf6262255 ]. In scientific research, repaglinide is used to study insulin secretion, pancreatic beta-cell function, and drug interactions involving cytochrome P450 enzymes.
One study describes the synthesis of (S)-2-(2-[18F]fluoroethoxy)-4-([3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl-carbamoyl]-methyl)-benzoic acid ([18F]repaglinide) [ [] https://www.semanticscholar.org/paper/551e476038541b788d84ba11f38f2c5caaaadb3f ], a radiolabeled derivative of repaglinide, for use as a potential tracer in positron emission tomography (PET) studies. The synthesis involved exchanging the ethoxy moiety of repaglinide with a 2-[18F]fluoroethoxy group using 2-[(18)F]fluoroethyltosylate as the labeling precursor.
Repaglinide undergoes extensive metabolism primarily by cytochrome P450 (CYP) enzymes, specifically CYP2C8 and CYP3A4 [ [] https://www.semanticscholar.org/paper/04752723dd7a71b03cb50e9266d9200f05e0664c ]. These enzymes catalyze the formation of various metabolites, including M1 (an aromatic amine), M2 (a dicarboxylic acid), and M4 (hydroxylated repaglinide) [ [] https://www.semanticscholar.org/paper/512d00e25a8bb3fc7390547410b6929cfc6dac79 ].
Repaglinide stimulates insulin secretion from pancreatic beta-cells by binding to and blocking ATP-sensitive potassium (K+) channels on the cell membrane [ [] https://www.semanticscholar.org/paper/53bf5cd9c7a1380fc55a4c17d8aa5e3da0f8b4ea ]. This blockage depolarizes the beta-cell membrane, leading to the opening of voltage-gated calcium channels and an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby promoting insulin release [ [] https://www.semanticscholar.org/paper/5e2bd909f16b2b400bf2878cf81c9da7abdaa1d2 ].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: